- Synthesis and evaluation of selenium-containing indole chalcone and diarylketone derivatives as tubulin polymerization inhibition agentsOrganic & Biomolecular Chemistry, 2017, 15(35), 7404-7410,
Cas no 90923-75-4 (1-Methyl-1H-indole-5-carbaldehyde)

90923-75-4 structure
Nom du produit:1-Methyl-1H-indole-5-carbaldehyde
Numéro CAS:90923-75-4
Le MF:C10H9NO
Mégawatts:159.184562444687
MDL:MFCD08271908
CID:802806
PubChem ID:7537534
1-Methyl-1H-indole-5-carbaldehyde Propriétés chimiques et physiques
Nom et identifiant
-
- 1-Methyl-1H-indole-5-carbaldehyde
- 1H-Indole-5-carboxaldehyde,1-methyl-
- 1-methylindole-5-carbaldehyde
- 1-Methylindolecarbaldehyde
- 1-Methyl-1H-indole-5-carboxaldehyde
- 1H-Indole-5-carboxaldehyde, 1-methyl-
- XIVDZBIBWGQOTI-UHFFFAOYSA-N
- 5-formyl-1-methylindole
- N-Methylindol-5-carbaldehyde
- N-Methylindole-5-carbaldehyde
- N-methylindole-5-carboxaldehyde
- STK501443
- SBB018852
- KM2950
- BDBM50037843
- 1-Methyl-1H-indole-5-carboxaldehyde (ACI)
- Indole-5-carboxaldehyde, 1-methyl- (7CI)
- 1-Methylindole-5-carboxaldehyde
- N-Methyl-5-indolecarboxaldehyde
- 90923-75-4
- EN300-1235019
- SCHEMBL1125942
- Z1201624481
- Y11274
- 1-methyl-1H-indole-5-carbaldehyde, AldrichCPR
- MFCD08271908
- 1-Methyl-1H-indole-5-carboxaldehyde, 97%
- F8886-2498
- CS-0061753
- J-504890
- AKOS000321365
- CHEMBL3358224
- ALBB-004944
- SY081342
- PS-6169
- DTXSID90428739
-
- MDL: MFCD08271908
- Piscine à noyau: 1S/C10H9NO/c1-11-5-4-9-6-8(7-12)2-3-10(9)11/h2-7H,1H3
- La clé Inchi: XIVDZBIBWGQOTI-UHFFFAOYSA-N
- Sourire: O=CC1C=C2C=CN(C2=CC=1)C
Propriétés calculées
- Qualité précise: 159.06800
- Masse isotopique unique: 159.068
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 1
- Complexité: 181
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.2
- Surface topologique des pôles: 22
Propriétés expérimentales
- Dense: 1.1
- Point de fusion: 80-85 °C
- Point d'ébullition: 318.7°C at 760 mmHg
- Point d'éclair: 146.5°C
- Indice de réfraction: 1.585
- Le PSA: 22.00000
- Le LogP: 1.99080
- Sensibilité: Air & Moisture Sensitive
1-Methyl-1H-indole-5-carbaldehyde Informations de sécurité
-
Symbolisme:
- Mot signal:Warning
- Description des dangers: H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: 26-36
-
Identification des marchandises dangereuses:
- Niveau de danger:IRRITANT
- Conditions de stockage:2-8°C
1-Methyl-1H-indole-5-carbaldehyde Données douanières
- Code HS:2933990090
- Données douanières:
Code douanier chinois:
2933990090Résumé:
2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
1-Methyl-1H-indole-5-carbaldehyde PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132393-5g |
1-Methyl-1H-indole-5-carbaldehyde |
90923-75-4 | 98% | 5g |
¥1413.00 | 2024-04-25 | |
Chemenu | CM115679-25g |
1-methyl-1H-indole-5-carbaldehyde |
90923-75-4 | 95%+ | 25g |
$1121 | 2024-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X50995-250mg |
1-Methyl-1H-indole-5-carbaldehyde |
90923-75-4 | 97% | 250mg |
¥128.0 | 2024-07-16 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X50995-100mg |
1-Methyl-1H-indole-5-carbaldehyde |
90923-75-4 | 97% | 100mg |
¥80.0 | 2024-07-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WT992-5g |
1-Methyl-1H-indole-5-carbaldehyde |
90923-75-4 | 97% | 5g |
¥2355.0 | 2024-07-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132393-250mg |
1-Methyl-1H-indole-5-carbaldehyde |
90923-75-4 | 98% | 250mg |
¥186.00 | 2024-04-25 | |
abcr | AB223529-250mg |
1-Methyl-1H-indole-5-carbaldehyde, 95%; . |
90923-75-4 | 95% | 250mg |
€101.30 | 2025-03-19 | |
Key Organics Ltd | PS-6169-5MG |
1-Methyl-1H-indole-5-carboxaldehyde |
90923-75-4 | >97% | 5mg |
£46.00 | 2025-02-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WT992-5g |
1-Methyl-1H-indole-5-carbaldehyde |
90923-75-4 | 97% | 5g |
¥2355.0 | 2022-07-28 | |
TRC | M219168-1g |
1-Methyl-1H-indole-5-carbaldehyde |
90923-75-4 | 1g |
$ 340.00 | 2022-06-04 |
1-Methyl-1H-indole-5-carbaldehyde Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 12 h, rt
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Magnesium , Lithium chloride Catalysts: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ; 10 min, rt
1.2 1.5 h, rt
1.3 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 30 min, rt
1.4 Catalysts: Palladium diacetate , Tris(2-furyl)phosphine Solvents: Toluene ; 5 min, rt
1.5 Solvents: Tetrahydrofuran ; rt → -20 °C; 15 h, -20 °C
1.6 Reagents: Ammonium chloride Solvents: Water
1.2 1.5 h, rt
1.3 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 30 min, rt
1.4 Catalysts: Palladium diacetate , Tris(2-furyl)phosphine Solvents: Toluene ; 5 min, rt
1.5 Solvents: Tetrahydrofuran ; rt → -20 °C; 15 h, -20 °C
1.6 Reagents: Ammonium chloride Solvents: Water
Référence
- Palladium-Catalyzed Formylation of Arylzinc Reagents with S-Phenyl ThioformateOrganic Letters, 2017, 19(7), 1646-1649,
Synthetic Routes 3
Conditions de réaction
1.1 Solvents: o-Xylene
Référence
- Introduction of substituents in the benzene ring of indole. VIII. 1-Methylindole-5-carboxaldehydeZhurnal Obshchei Khimii, 1962, 32, 1335-6,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ; 1 h, rt
1.2 3 d, 50 °C
1.2 3 d, 50 °C
Référence
- Substitution at the indole 3 position yields highly potent indole combretastatins against human tumor cellsEuropean Journal of Medicinal Chemistry, 2018, 158, 167-183,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Sodium carbonate , Triethylsilane Catalysts: Palladium diacetate , 2-(Dicyclohexylphosphino)biphenyl Solvents: Dimethylformamide ; 8 h, 65 °C
Référence
- Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl IsocyanideOrganic Letters, 2014, 16(13), 3492-3495,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ; 2 h, reflux; 1 h, reflux
Référence
- Design, synthesis and biological evaluation of a series of pyrano chalcone derivatives containing indole moiety as novel anti-tubulin agentsBioorganic & Medicinal Chemistry, 2014, 22(7), 2060-2079,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Sodium acetate , Triethylsilane Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Acetonitrile ; 16 h, 60 °C
Référence
- Palladium-catalyzed reductive carbonylation of (hetero)aryl halides and triflates using cobalt carbonyl as CO sourceEuropean Journal of Organic Chemistry, 2021, 2021(2), 309-313,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt
1.2 rt → 35 °C; 18 h, 35 °C
1.2 rt → 35 °C; 18 h, 35 °C
Référence
- Synthetic Lethality in Pancreatic Cancer: Discovery of a New RAD51-BRCA2 Small Molecule Disruptor That Inhibits Homologous Recombination and Synergizes with OlaparibJournal of Medicinal Chemistry, 2020, 63(5), 2588-2619,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 30 min, 120 °C; 120 °C → 0 °C
1.2 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Référence
- Indole-substituted nickel dithiolene complexes in electronic and optoelectronic devicesJournal of Materials Chemistry, 2011, 21(39), 15422-15430,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 30 min, 120 °C; 120 °C → 0 °C
1.2 30 min, 0 °C
1.2 30 min, 0 °C
Référence
- Formation of stable neutral copper bis-dithiolene thin films by potentiostatic electrodepositionChemical Communications (Cambridge, 2011, 47(25), 7089-7091,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Cobalt salophen complex , Ruthenium(2+), tris(1,10-phenanthroline-5,6-dione-κN1,κN10)-, (OC-6-11)-, hexafl… Solvents: Methanol ; 6 h, 65 °C
Référence
- Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical IntermediatesOrganic Letters, 2019, 21(4), 1176-1181,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Sodium formate Catalysts: 1,2-Bis(diphenylphosphino)ethane , Palladium diacetate Solvents: Dimethyl sulfoxide ; 6 h, 120 °C
Référence
- Palladium-catalyzed synthesis of aldehydes from aryl halides and tert-butyl isocyanide using formate salts as hydride donorsRSC Advances, 2015, 5(22), 17060-17063,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 12 h, rt
1.3 Reagents: Citric acid Solvents: Water ; rt
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 12 h, rt
1.3 Reagents: Citric acid Solvents: Water ; rt
Référence
- Identification of an indol-based multi-target kinase inhibitor through phenotype screening and target fishing using inverse virtual screening approachEuropean Journal of Medicinal Chemistry, 2019, 167, 61-75,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Sodium hydroxide , Hydrogen sulfate Solvents: Dichloromethane ; 1 h, rt
1.2 48 h, 50 °C
1.2 48 h, 50 °C
Référence
- Methylsulfanylpyridine based diheteroaryl isocombretastatin analogs as potent anti-proliferative agentsEuropean Journal of Medicinal Chemistry, 2021, 209,,
1-Methyl-1H-indole-5-carbaldehyde Raw materials
- Tert-BUTYL ISOCYANIDE
- 1-Methyl-5-iodo-1H-indole
- 1H-indole-5-carbaldehyde
- 5-Bromo-1-methyl-1h-indole
- Cobalt Carbonyl (Stabilized with 1-5% Hexane)
- 1-methyl-2,3-dihydro-1H-indole-5-carbaldehyde
- Methanethioic acid, S-phenyl ester
1-Methyl-1H-indole-5-carbaldehyde Preparation Products
1-Methyl-1H-indole-5-carbaldehyde Littérature connexe
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:90923-75-4)1-Methyl-1H-indole-5-carbaldehyde

Pureté:99%/99%
Quantité:5g/25g
Prix ($):168.0/841.0